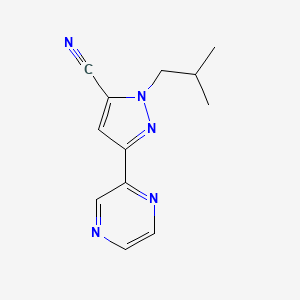
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyrazinyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.
Scientific Research Applications
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-ylmethanol
Uniqueness
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Biological Activity
1-Isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N4. The presence of the pyrazole ring and the carbonitrile group contributes to its biological activity, particularly in targeting various cancer cell lines and other diseases.
Biological Activity Overview
Research indicates that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer. The anticancer mechanisms often involve the inhibition of key signaling pathways and enzymes such as EGFR and topoisomerase II .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, potentially through the inhibition of nitric oxide production and other pro-inflammatory cytokines .
- Antimicrobial Properties : Certain pyrazole compounds have demonstrated antibacterial activity, making them candidates for further development in treating infections .
Case Studies
- Anticancer Activity : A study synthesized various pyrazole derivatives and evaluated their effects on MDA-MB-231 breast cancer cells. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity. Notably, compounds with halogen substituents exhibited stronger activity compared to their unsubstituted counterparts .
- Mechanistic Insights : Molecular modeling studies have elucidated the binding interactions between pyrazole derivatives and target proteins involved in cancer progression. For example, certain compounds were found to effectively inhibit the activity of VEGFR and HDACs, which are crucial in tumor growth regulation .
- Combination Therapies : Research has explored the synergistic effects of combining pyrazole derivatives with established chemotherapeutics like doxorubicin. These combinations have shown promising results in enhancing efficacy while potentially reducing side effects associated with higher doses of conventional drugs .
Data Tables
Properties
Molecular Formula |
C12H13N5 |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyrazin-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H13N5/c1-9(2)8-17-10(6-13)5-11(16-17)12-7-14-3-4-15-12/h3-5,7,9H,8H2,1-2H3 |
InChI Key |
UJUBZJBKXMHLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















